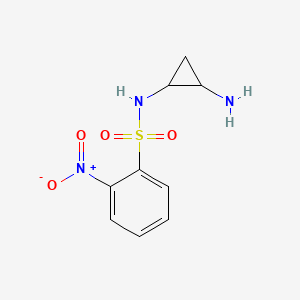![molecular formula C10H8N2O2 B13620116 (E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid typically involves multicomponent reactions, condensation reactions, and cyclization processes. Another approach involves the use of nitroalkenes or N,N-dimethylglyoxylamide in multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes or catalytic systems to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: This core structure is shared with many biologically active compounds, including zolpidem and alpidem.
Imidazo[1,2-a]pyrimidine: Another similar compound with a different nitrogen arrangement, often used in medicinal chemistry.
Uniqueness
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for developing new drugs and materials .
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
(E)-3-imidazo[1,2-a]pyridin-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8/h1-7H,(H,13,14)/b5-4+ |
Clé InChI |
MBZYDRHKYXWPRE-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC2=NC(=CN2C=C1)/C=C/C(=O)O |
SMILES canonique |
C1=CC2=NC(=CN2C=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)

![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)


![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)





